molecular formula C17H20N4O3 B5734626 2-(4-Methoxyphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

2-(4-Methoxyphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B5734626
M. Wt: 328.4 g/mol
InChI Key: JAWIQHYTLIQNEF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic, heterocyclic, and nitrile functional groups

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-22-14-4-2-13(3-5-14)16-20-15(12-18)17(24-16)19-6-7-21-8-10-23-11-9-21/h2-5,19H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWIQHYTLIQNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a halogenated oxazole derivative with a methoxyphenyl group under basic conditions.

    Attachment of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, where a halogenated ethylamine derivative reacts with morpholine.

    Formation of the Carbonitrile Group: The nitrile group is typically introduced through a dehydration reaction of an amide or through a substitution reaction involving a halogenated nitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the oxazole ring and the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-{[2-(piperidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    2-(4-Methoxyphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

The presence of the morpholinyl group in 2-(4-Methoxyphenyl)-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents.

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